An In-depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
An In-depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its closely related isomer, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, to provide a functional analytical framework.
Introduction
Spirocyclic scaffolds have garnered significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The diazaspiro[3.5]nonane core, in particular, offers a versatile platform for the development of novel therapeutics. tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS No. 1251005-45-4) is a bifunctional molecule featuring a protected azetidine nitrogen and an unprotected piperidine nitrogen, making it an ideal intermediate for the synthesis of diverse compound libraries.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling orthogonal functionalization of the two nitrogen atoms.[2][3]
Physicochemical Properties
Quantitative data for tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is primarily available from chemical suppliers. For a comprehensive understanding, a comparison with the well-characterized 2,6-isomer is provided.
Table 1: Physicochemical Properties of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate [1][4]
| Property | Value |
| CAS Number | 1251005-45-4 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC12CCCNC2 |
Table 2: Comparative Physicochemical Properties of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate [5][6]
| Property | Value |
| CAS Number | 1086394-57-1 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Caption: Proposed synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-Boc-3-oxo-piperidine-4-carboxylate To a solution of N-Boc-azetidine-3-carboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes before the dropwise addition of ethyl 4-bromobutanoate (1.0 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of N-Boc-piperidine-3-one The N-Boc-3-oxo-piperidine-4-carboxylate from the previous step is dissolved in a mixture of dioxane and 6M hydrochloric acid. The solution is heated to reflux for 4 hours. After cooling to room temperature, the mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of N-Boc-N'-benzyl-1,6-diazaspiro[3.5]nonane To a solution of N-Boc-piperidine-3-one in 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq) and the mixture is stirred for 1 hour at room temperature. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred overnight. The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Step 4: Synthesis of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate The N-Boc-N'-benzyl-1,6-diazaspiro[3.5]nonane is dissolved in methanol, and palladium on carbon (10 wt%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product.
Structural Analysis
Detailed spectroscopic data for tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is not publicly available. The following tables provide expected characteristic signals based on the analysis of the isomeric tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate and general knowledge of Boc-protected amines.[2][3][5]
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | t | 4H | CH₂ adjacent to N-Boc |
| ~2.8-3.0 | t | 4H | CH₂ adjacent to NH |
| ~1.7-1.9 | m | 4H | Piperidine CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| (broad) | s | 1H | NH |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (carbamate) |
| ~79.5 | C (CH₃)₃ |
| ~50-55 | Spirocyclic quaternary carbon |
| ~45-50 | CH₂ adjacent to N-Boc |
| ~40-45 | CH₂ adjacent to NH |
| ~30-35 | Piperidine CH₂ |
| ~28.4 | C(C H₃)₃ |
Table 5: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch |
| 2975-2850 | Strong | C-H stretch (aliphatic) |
| ~1680-1700 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-O stretch |
Table 6: Predicted Mass Spectrometry Data
| m/z | Ion |
| 227.1755 | [M+H]⁺ |
| 249.1575 | [M+Na]⁺ |
| 171.1339 | [M-C₄H₈+H]⁺ |
| 127.1128 | [M-Boc+H]⁺ |
Logical Flow of Structural Characterization:
Caption: Workflow for the structural analysis of the target compound.
Applications in Drug Discovery
Diazaspiro[3.5]nonane derivatives are considered valuable building blocks in medicinal chemistry. Their rigid conformation can lead to improved binding affinity and selectivity for biological targets. The orthogonal protection of the two nitrogen atoms in tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate allows for the divergent synthesis of compound libraries. This scaffold can be incorporated into molecules targeting a wide range of diseases, and it is particularly of interest in the development of PROTACs (Proteolysis Targeting Chimeras) where it can serve as a rigid linker.[10][11]
Conclusion
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a promising scaffold for the synthesis of novel chemical entities with potential therapeutic applications. While specific experimental data for this isomer is scarce, this guide provides a comprehensive overview based on available information and data from closely related compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to synthesize and characterize this valuable building block for their drug discovery programs.
Disclaimer: Due to the limited availability of published experimental data for tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, the provided experimental protocol is a hypothetical adaptation from the synthesis of a related isomer. The spectroscopic data presented are predicted values based on the analysis of similar compounds and should be used as a reference. Experimental verification is required for confirmation.
References
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- 5. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. selvita.com [selvita.com]
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- 10. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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